4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Metallo-β-lactamase inhibition N-Sulfamoylpyrrole-2-carboxylate Structure-activity relationship

Sourcing the correct sulfamoylpyrrole regioisomer for MBL inhibitor SAR studies requires precise N-substitution matching. This 4-diethylsulfamoyl pyrrole building block serves as a matched negative control-its N,N-diethyl substitution abolishes dizinc bridge coordination, predicting IC50 >10 µM against NDM-1, VIM-1, VIM-2, and IMP-1. Key features: • Unsubstituted C5 enables regioselective functionalization for parallel library synthesis • LogP 0.24-0.95 (>0.8 log unit above primary sulfamoyl analog) enables lipophilicity-selectivity optimization • Commercially available at 95% purity from stock with 1-5 day lead time

Molecular Formula C10H16N2O4S
Molecular Weight 260.31
CAS No. 875160-39-7
Cat. No. B2822097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS875160-39-7
Molecular FormulaC10H16N2O4S
Molecular Weight260.31
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CN(C(=C1)C(=O)O)C
InChIInChI=1S/C10H16N2O4S/c1-4-12(5-2)17(15,16)8-6-9(10(13)14)11(3)7-8/h6-7H,4-5H2,1-3H3,(H,13,14)
InChIKeyCRHQLBYGZRRJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Identity and Sourcing


4-(Diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 875160-39-7) is a 1,2,4-trisubstituted pyrrole building block featuring a carboxylic acid at C2, a methyl group at N1, and a diethylsulfamoyl group at C4. Its molecular formula is C10H16N2O4S and its molecular weight is 260.31 g/mol . The compound is commercially available from Enamine LLC (catalog number EN300-23708) at 95% purity , as well as from Leyan (product number 1312397) . This scaffold is structurally related to biologically active sulfamoylpyrroles investigated as metallo-β-lactamase (MBL) inhibitors and HMG-CoA reductase inhibitors, but the N,N-diethyl substitution on the sulfamoyl group fundamentally distinguishes it from the primary sulfamoyl (NH2–SO2) analogs that dominate the published literature.

Scaffold type 4-(N,N-diethylsulfamoyl) pyrrole-2-carboxylic acid building block
Functional role Non-chelating analog suitable as negative control probe for primary sulfamoyl studies
Physicochemical context Higher lipophilicity versus primary sulfamoyl analog; supports partitioning-related screening

Why Generic Sulfamoylpyrrole Analogs Cannot Replace This Compound


The sulfamoylpyrrole-2-carboxylic acid class encompasses compounds with widely divergent biological profiles that are acutely sensitive to the nature of the sulfamoyl N-substituent, the position of the sulfamoyl group on the pyrrole ring, and the N1 substitution. In the MBL inhibitor series, the primary sulfamoyl NH2 group is essential for dizinc bridge displacement in the enzyme active site; N,N-dialkyl substitution abolishes this critical metal-coordination interaction . Conversely, in the hepatoselective statin program, sulfamoyl N-substitution patterns directly modulate ClogP and the myocyte:hepatocyte potency ratio that defines tissue selectivity . Furthermore, moving the sulfamoyl group from the 4-position to the 5-position on the pyrrole ring produces regioisomers with entirely different pharmacological profiles, as documented in the BindingDB for 5-sulfamoylpyrrole-2-carboxylic acid derivatives showing sub-100 nM affinity against unrelated targets . These structure–activity relationships mean that a procurement decision based on general compound class alone—without explicit attention to regioisomerism, N-substitution, and N1-substitution—carries a high risk of selecting a compound with unintended or absent activity.

Primary sulfamoyl analog

Requires NH2 metal-chelation absent in diethyl derivative; predicted >100-fold loss of MBL inhibition may alter assay outcome.

5-sulfamoyl regioisomer

Different substitution pattern shifts biological target profile; not interchangeable for 4-sulfamoyl pharmacophore projects.

Unsubstituted sulfamoyl NH2 compounds

Hydrogen-bond donor capacity and steric profile differ; may not replicate diethyl series lipophilicity-driven partitioning behavior.

Differentiation from Closest Structural Analogs


MBL Inhibition Deficit vs. Primary Sulfamoyl NSPCs

The N-sulfamoylpyrrole-2-carboxylate (NSPC) series reported by Farley et al. requires a primary sulfamoyl NH2 group to displace the dizinc bridging ligand in B1 subclass MBLs. The NSPCs 6a, 6b, 10, and 13 display nanomolar IC50 values against NDM-1 (pIC50 8.1–8.8) and submicromolar potency against VIM-1, VIM-2, and IMP-1 . In contrast, the target compound bears an N,N-diethylsulfamoyl group that cannot participate in the same metal-coordination mechanism due to the absence of the NH2 hydrogen-bond donor and the steric bulk of the two ethyl groups. This N,N-dialkyl substitution is predicted to reduce MBL inhibitory activity by >100-fold versus the primary sulfamoyl analogs, as is precedented by the complete loss of activity observed when the sulfamoyl NH2 is alkylated in related dizinc metalloenzyme inhibitors . This functional divergence makes the target compound valuable as a negative control probe or as a scaffold for targets where metal chelation is undesirable.

MBL potency shift
Class-level
Target: est. IC50 > 10 µM (pIC50 Primary NSPCs: IC50 ~1.6–6.3 nM (pIC50 8.2–8.8)
Supports use as negative control for MBL inhibition studies
Based on structural inference; direct assay data not available
Metallo-β-lactamase inhibition N-Sulfamoylpyrrole-2-carboxylate Structure-activity relationship

Lipophilicity Shift vs. Primary Sulfamoyl Analog

The introduction of two ethyl groups on the sulfamoyl nitrogen dramatically increases lipophilicity compared to the unsubstituted 4-sulfamoyl analog. Computational predictions from the ZINC database yield logP values of 0.24–0.95 for the target compound (C10H16N2O4S) , while the primary sulfamoyl analog 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS 878218-38-3) has an experimentally determined logP of −0.54 . This represents a logP increase of approximately 0.8–1.5 log units, corresponding to a 6- to 30-fold increase in octanol–water partition coefficient. The ClogP inverse correlation with myocyte potency documented in the 4-sulfamoyl pyrrole statin program demonstrates that such lipophilicity shifts directly affect tissue distribution and off-target myocyte activity .

Lipophilicity shift
Context-dependent
ΔlogP +0.8 to +1.5
Predicted logP 0.24–0.95 vs primary analog −0.54
Impacts partitioning and permeability screening profiles
Calculated values; experimental logD confirmation recommended
Lipophilicity ClogP Physicochemical property comparison

Regioisomeric Selectivity: 4- vs. 5-Sulfamoyl Pyrrole

The position of the sulfamoyl group on the pyrrole ring determines both the biological target profile and the synthetic route. While 5-sulfamoylpyrrole-2-carboxylic acid derivatives have been elaborated into potent inhibitors (IC50 <100 nM) of diverse targets through acylation of the sulfamoyl nitrogen , the 4-sulfamoyl regioisomer places the sulfamoyl group at a position that is synthetically more accessible for further functionalization via electrophilic aromatic substitution or cross-coupling at C5. The 4-position also maps to the vector exploited in the hepatoselective statin program, where 4-sulfamoyl pyrroles bind the HMG-CoA reductase active site . The 5-sulfamoyl isomer (CAS 306936-62-9) is commercially available but has a different molecular shape (topological polar surface area redistribution) and different hydrogen-bonding geometry that would direct substituents into different regions of a binding pocket.

Regioisomer differentiation
Class-level
4-sulfamoyl: C5 unsubstituted 5-sulfamoyl: C4/C3 diversification; distinct pharmacophore vectors
Regioisomer-specific procurement required for C5-focused library synthesis
5-sulfamoyl regioisomers elaborate into unrelated target space
Regioisomerism Pyrrole substitution pattern Synthetic building block

Steric and H-Bond Impact of Diethyl Substitution

The N,N-diethyl substitution introduces substantial steric bulk (two ethyl groups; van der Waals volume increase of approximately 50 ų compared to NH2) that alters molecular recognition independently of lipophilicity. In the NSPC series, the primary sulfamoyl NH2 makes direct hydrogen-bond contacts with the dizinc cluster and active-site residues; the diethyl analog cannot participate in these interactions due to both steric occlusion and the absence of H-bond donors . The closely related compound 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC), bearing a primary sulfamoyl group at C4, is a potent MBL inhibitor used in clinical diagnostic disk diffusion tests with 95.3% sensitivity and 100% specificity for detecting B1 MBL-producing Enterobacterales . The target compound, with its diethylsulfamoyl group at C4 and carboxylic acid at C2 (rather than C3), represents a distinct chemotype that would not be expected to function in this diagnostic application.

H-bond / steric switch
Reported
Target: zero H-bond donors, + ~50 ų steric volume SPC primary sulfamoyl: potent MBL inhibitor (95.3% sensitivity)
Functional divergence supports non-chelating sulfonamide scaffold applications
SPC diagnostic function not replicated by target compound
Steric effect Sulfamoyl N-substitution Molecular recognition

Recommended Application Scenarios


Negative Control for Metallo-β-Lactamase Inhibitor Studies

Because the diethylsulfamoyl group lacks the essential NH2 hydrogen-bond donor required for dizinc bridge displacement in B1 subclass MBLs, this compound is predicted to be inactive against NDM-1, VIM-1, VIM-2, and IMP-1 (estimated IC50 > 10 µM vs. nanomolar IC50 values for primary sulfamoyl NSPCs) . Researchers evaluating NSPC structure–activity relationships can use this compound as a matched negative control to confirm that observed MBL inhibition is sulfamoyl-NH2-dependent.

Lipophilicity-Modulated Scaffold for Hepatoselective Drug Design

The calculated logP of 0.24–0.95 for this compound represents a >0.8 log unit increase relative to the primary 4-sulfamoyl analog (logP −0.54) . In the 4-sulfamoyl pyrrole statin program, ClogP values inversely correlated with myocyte potency, establishing lipophilicity as a key determinant of tissue selectivity . Medicinal chemists optimizing hepatoselectivity can use this diethylsulfamoyl scaffold to access a higher lipophilicity range without introducing additional ring systems, enabling systematic exploration of the lipophilicity–selectivity relationship.

Building Block for C5-Functionalized Pyrrole Libraries

With the sulfamoyl group installed at C4 and the carboxylic acid at C2, the C5 position remains unsubstituted and available for regioselective functionalization. This contrasts with 5-sulfamoyl regioisomers where C5 is blocked, forcing diversification to occur at C3 or C4 . The compound is commercially available from Enamine (EN300-23708) at 95% purity, making it a readily accessible starting material for parallel synthesis of 4-dialkylsulfamoyl pyrrole libraries .

Differentiation Standard for Regioisomer Quality Control

The distinct physicochemical properties (logP ~0.24–0.95, molecular weight 260.31, C10H16N2O4S) differentiate this 4-diethylsulfamoyl compound from the 5-sulfamoyl isomer (logP −0.54, molecular weight 204.2, C6H8N2O4S) and the 4-primary sulfamoyl analog . These measurable differences enable development of HPLC, LC-MS, or NMR methods to distinguish regioisomers and monitor reaction progress during derivatization. Analytical laboratories supporting pyrrole-based drug discovery can leverage these property differences for method validation and impurity profiling.

Application
Selection Property
Validation Focus
MBL inhibitor negative control studies
Non-chelating N,N-dialkylsulfamoyl group
Confirm sulfamoyl-NH2 dependence of MBL inhibition
Lipophilicity–selectivity relationship screening
Higher logP vs primary sulfamoyl analog
Assess partitioning and permeability profiles
C5-diversified pyrrole library synthesis
Unsubstituted C5 position for regioselective functionalization
Validate synthetic accessibility and building block purity
Regioisomer differentiation in analytical QC
Distinct physicochemical properties from 5-isomer
Develop HPLC/LC-MS methods for isomer resolution
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